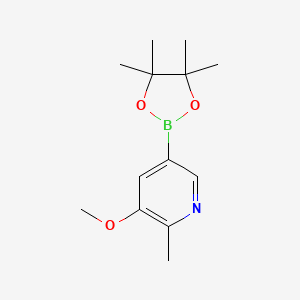
4-(dimethylamino)oxane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-(dimethylamino)oxane-4-carboxylic acid involves several synthetic routes and reaction conditions. One common method includes the reaction of dimethylamine with oxane-4-carboxylic acid under controlled conditions. Industrial production methods often involve the use of high-quality reference standards to ensure accurate results .
Chemical Reactions Analysis
4-(Dimethylamino)oxane-4-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-(Dimethylamino)oxane-4-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a reference standard for pharmaceutical testing . In biology, it is studied for its potential effects on cell function and biological activity. In medicine, it is explored for its potential therapeutic applications. Additionally, it has applications in environmental and industrial research.
Mechanism of Action
The mechanism of action of 4-(dimethylamino)oxane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular function and signaling pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
4-(Dimethylamino)oxane-4-carboxylic acid can be compared with other similar compounds, such as 4-(dimethylamino)benzoic acid and other aminobenzoic acids . These compounds share similar structural features but differ in their chemical properties and biological activities.
Properties
CAS No. |
933722-19-1 |
|---|---|
Molecular Formula |
C8H15NO3 |
Molecular Weight |
173.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



